Cas no 622-04-8 (1,3-Diphenoxypropan-2-ol)

1,3-Diphenoxypropan-2-ol structure
1,3-Diphenoxypropan-2-ol structure
Product Name:1,3-Diphenoxypropan-2-ol
CAS No:622-04-8
MF:C15H16O3
MW:244.285744667053
CID:39084
PubChem ID:12140
Update Time:2025-04-18

1,3-Diphenoxypropan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1,3-Diphenoxy-2-propanol
    • 1,3-diphenoxypropan-2-ol
    • Glycerol 1,3-diphenyl ether
    • SCHEMBL267463
    • Q27288287
    • 2-PROPANOL, 1,3-DIPHENOXY-
    • Glyceryl .alpha.,.gamma.-diphenyl ether
    • NSC71510
    • NSC 6802
    • 1,2,3-Propanetriol, 1,3-diphenyl diether
    • 1,3-Difenoxy-2-propanol
    • NSC-6802
    • 2-hydroxy-1,3-diphenoxypropane
    • NSC 71510
    • NSC-71510
    • Glyceryl 1,3-diphenyl ether
    • WLN: RO1YQ1OR
    • VS-03496
    • CS-0270189
    • SR-01000517708-1
    • 1,3-Diphenyl glyceryl ether
    • EU-0084923
    • EINECS 210-718-8
    • DTXSID80211233
    • Z87002505
    • NCIOpen2_003468
    • Glyceryl alpha,gamma-diphenyl ether
    • AKOS001116657
    • RTO1IF8E7Z
    • UNII-RTO1IF8E7Z
    • 1,3-Diphenoxy-2-hydroxypropane
    • Oprea1_740521
    • HMS1577H07
    • 622-04-8
    • 1,3-Propanetriol, 1,3-diphenyl diether
    • AI3-08138
    • SR-01000517708
    • NS00022525
    • NSC6802
    • 2-Propanol,3-diphenoxy-
    • W-105032
    • BRN 1882894
    • STK756805
    • BBL012759
    • DTXCID80133724
    • 1,3-Diphenoxypropan-2-ol
    • MDL: MFCD00020661
    • Inchi: 1S/C15H16O3/c16-13(11-17-14-7-3-1-4-8-14)12-18-15-9-5-2-6-10-15/h1-10,13,16H,11-12H2
    • InChI Key: NKCVHIPHZCIEFC-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)CC(COC1C=CC=CC=1)O

Computed Properties

  • Exact Mass: 244.11000
  • Monoisotopic Mass: 244.109944
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.7
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Powder.
  • Density: 1.1790
  • Melting Point: 80-82°C
  • Boiling Point: 347.2°C (rough estimate)
  • Flash Point: 193.8 °C
  • Refractive Index: 1.5570 (estimate)
  • PSA: 38.69000
  • LogP: 2.50530
  • FEMA: 2288
  • Solubility: Not determined
  • Vapor Pressure: Not available

1,3-Diphenoxypropan-2-ol Customs Data

  • HS CODE:2909499000
  • Customs Data:

    China Customs Code:

    2909499000

    Overview:

    2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

1,3-Diphenoxypropan-2-ol Pricemore >>

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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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